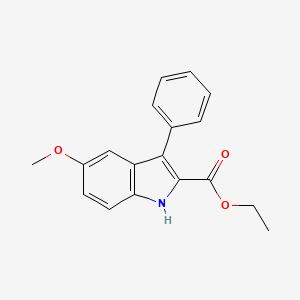![molecular formula C8H9ClN2O3S B1268755 [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester CAS No. 869951-10-0](/img/structure/B1268755.png)
[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester typically involves the reaction of thiazole derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the ester to an alcohol.
Substitution: The chloro group in the compound can be substituted with various nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or primary amines can be used under mild heating conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein functions.
Medicine: The compound has potential applications in drug development. Its derivatives are being investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism by which [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The ester group can undergo hydrolysis, releasing the active acid form that can further interact with biological targets.
Comparación Con Compuestos Similares
- [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid ethyl ester
- [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid
- [2-(2-Bromo-acetylamino)-thiazol-5-yl]-acetic acid methyl ester
Comparison:
- [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester. This can affect its solubility and reactivity.
- [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid: Lacks the ester group, which can influence its ability to penetrate biological membranes and its overall reactivity.
- [2-(2-Bromo-acetylamino)-thiazol-5-yl]-acetic acid methyl ester: The bromo group can lead to different reactivity patterns compared to the chloro group, potentially altering its biological activity and chemical stability.
Conclusion
[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester is a versatile compound with significant potential in various scientific and industrial applications Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in research and development
Propiedades
IUPAC Name |
methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-10-8(15-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOFRJSQNSJIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359442 |
Source


|
| Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869951-10-0 |
Source


|
| Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
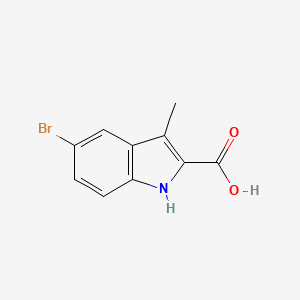
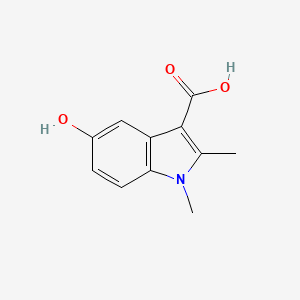
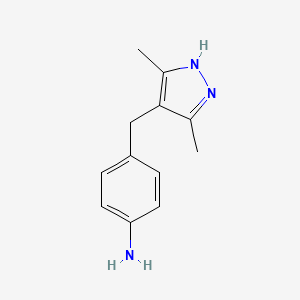

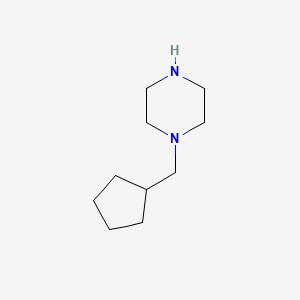
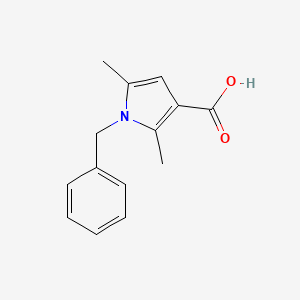
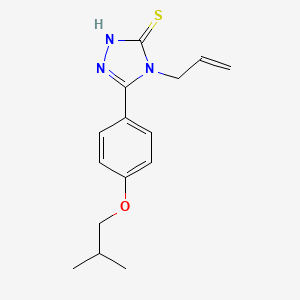

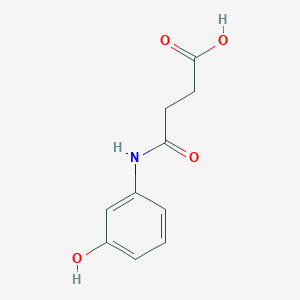
![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
